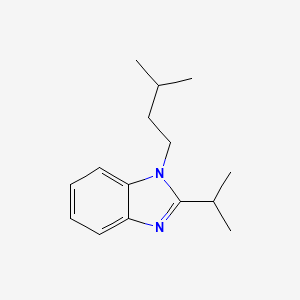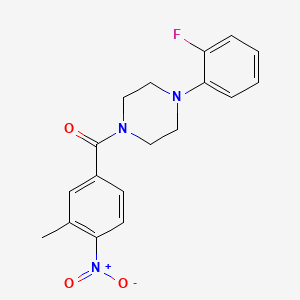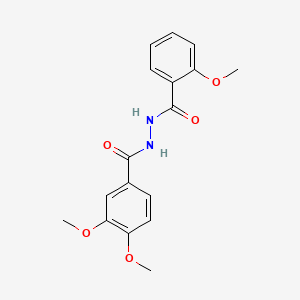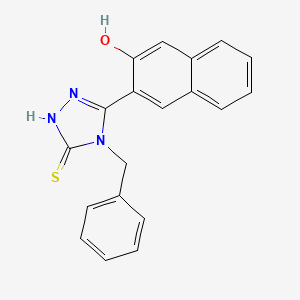
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, commonly known as DPA, is a synthetic chemical compound that belongs to the family of tetrazole acetamide derivatives. DPA has been extensively studied for its potential therapeutic applications in various fields of biomedical research, including cancer, cardiovascular diseases, and inflammation.
科学的研究の応用
DPA has been found to exhibit potential therapeutic applications in various fields of biomedical research. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DPA has been found to have anti-inflammatory and anti-atherosclerotic effects. In inflammation research, DPA has been shown to have anti-inflammatory and analgesic effects.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and atherosclerosis. DPA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of inflammation, and inhibition of atherosclerosis. DPA has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, DPA also has some limitations, including its relatively low potency and specificity for certain targets, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on DPA. One direction is to further investigate the mechanism of action of DPA and identify its specific molecular targets. Another direction is to develop more potent and specific derivatives of DPA that can be used for therapeutic applications. Additionally, the potential use of DPA in combination with other drugs or therapies should be explored. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of DPA in humans.
Conclusion:
In conclusion, DPA is a synthetic chemical compound that has potential therapeutic applications in various fields of biomedical research. Its low toxicity, high solubility in water, and ease of synthesis make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
DPA can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with propylamine to form 2,4-dichlorophenylpropylamine. This intermediate product is then reacted with sodium azide and copper sulfate to form 2,4-dichlorophenylpropyltetrazole, which is finally converted to DPA by reacting it with acetic anhydride.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O2/c1-2-5-19-12(16-17-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVESKDZHPJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)